molecular formula C21H27N B13720972 1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13720972
M. Wt: 293.4 g/mol
InChI Key: NUBOFQJPPPIJKX-UHFFFAOYSA-N
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Description

1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound with the molecular formula C21H27N It is characterized by a cyclobutyl ring attached to a biphenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine typically involves the coupling of a biphenyl derivative with a cyclobutylamine precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of organoboron compounds with halides . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would be carried out in reactors designed for efficient mixing and temperature control, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-cyclobutyl-N-(4’-methoxy-2-biphenylyl)-3-piperidinecarboxamide
  • 1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness: 1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine stands out due to its unique cyclobutyl and biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

3-methyl-1-[1-(4-phenylphenyl)cyclobutyl]butan-1-amine

InChI

InChI=1S/C21H27N/c1-16(2)15-20(22)21(13-6-14-21)19-11-9-18(10-12-19)17-7-4-3-5-8-17/h3-5,7-12,16,20H,6,13-15,22H2,1-2H3

InChI Key

NUBOFQJPPPIJKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

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